molecular formula C18H17N3O4S B2628030 2-(1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-4-yl)-1-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone CAS No. 942034-37-9

2-(1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-4-yl)-1-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone

Cat. No. B2628030
M. Wt: 371.41
InChI Key: TVENVERRNPHMCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-4-yl)-1-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone is a useful research compound. Its molecular formula is C18H17N3O4S and its molecular weight is 371.41. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Transformations

Compounds related to benzothiadiazines and benzoxazines have been synthesized and studied for their chemical properties and transformations. For example, Kalogirou et al. (2021) explored the synthesis and chemistry of benzo[e][1,2,6]thiadiazino[3,4-b][1,4]diazepin-10(11H)-ones, revealing novel ring transformations under various conditions, highlighting the synthetic versatility of this compound family Kalogirou, A., Kourtellaris, A., & Koutentis, P. (2021). This work demonstrates the potential for generating a wide array of derivatives, possibly including structures similar to the compound , for further scientific exploration.

Biological Evaluation and Potential Applications

Microwave synthesis of chiral N-benzyl-2-methyl-2H-benzo[b][1,4]oxazin/thiazin-3(4H)-ones has been explored by Meng et al. (2013), indicating their potential pharmacological interest due to significant inhibition against Gram-positive bacteria and fungi Meng, L.-j., Zuo, H., Vijaykumar, B., Dupati, G., Choi, K.-M., Jang, K., Yoon, Y.-J., & Shin, D.-S. (2013). This suggests that compounds within this family, including the specific compound , may have potential applications in developing new antimicrobial agents.

Green Synthesis Approaches

The green and efficient synthesis of benzoxazin- and thiazin-related compounds has also been reported, indicating an interest in environmentally friendly synthesis methods for these compounds Nongkhlaw, R., Nongrum, R., Tumtin, S., & Phucho, I. (2019). Such approaches could be applicable to the synthesis of "2-(1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-4-yl)-1-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone," offering a sustainable pathway for its production and study.

properties

IUPAC Name

2-(1,1-dioxo-1λ6,2,4-benzothiadiazin-4-yl)-1-(6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S/c1-13-6-7-16-15(10-13)21(8-9-25-16)18(22)11-20-12-19-26(23,24)17-5-3-2-4-14(17)20/h2-7,10,12H,8-9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVENVERRNPHMCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OCCN2C(=O)CN3C=NS(=O)(=O)C4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-4-yl)-1-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone

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